N-(4-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide is an organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is known for its unique structure, which includes an ethoxybenzylidene group attached to an amino phenyl acetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-hydroxybenzylidene)amino]phenyl}acetamide
- N-{4-[(4-methoxybenzylidene)amino]phenyl}acetamide
- N-{4-[(4-methylbenzylidene)amino]phenyl}acetamide
Uniqueness
N-{4-[(4-ethoxybenzylidene)amino]phenyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17-10-4-14(5-11-17)12-18-15-6-8-16(9-7-15)19-13(2)20/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
FIZADCZMMFJJNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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